N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDAA and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
BDAA exerts its biological effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, BDAA has been found to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, which play a key role in pain modulation and inflammation. BDAA has also been shown to bind to CB1 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
BDAA has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on enzymes and receptors, BDAA has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. BDAA has also been found to have neuroprotective effects, potentially making it a useful therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDAA has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying specific biological processes. However, like all chemical compounds, BDAA has limitations in terms of its stability and solubility, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several potential future directions for research on BDAA. One area of interest is the development of BDAA-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which BDAA exerts its biological effects and to identify additional targets for this compound. Finally, the development of new synthetic methods for BDAA and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of BDAA involves the condensation of 2,4-dichlorophenylacetonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to obtain BDAA. This synthesis method has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
BDAA has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including COX-2, FAAH, and CB1. These properties make it a promising candidate for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-3-1-10(13(18)7-11)2-6-16(20)19-12-4-5-14-15(8-12)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWFGAHZXGWNOK-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.